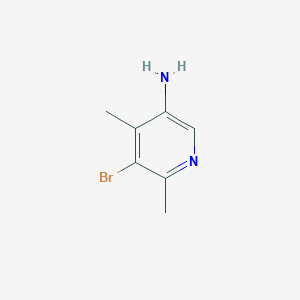

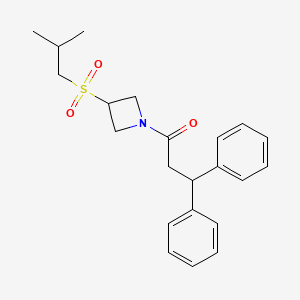

![molecular formula C13H14N4OS B2386399 8-amino-3,4-dihidro-2H-1,4-etanotieno[2,3-b][1,5]naftiridina-7-carboxamida CAS No. 728001-63-6](/img/structure/B2386399.png)

8-amino-3,4-dihidro-2H-1,4-etanotieno[2,3-b][1,5]naftiridina-7-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide” is a heterocyclic compound. It belongs to the class of 1,5-naphthyridines, which are significant in the field of medicinal chemistry due to their wide range of biological activities .

Synthesis Analysis

The synthesis of 1,5-naphthyridines, the class to which our compound belongs, has been extensively studied. Various strategies have been developed, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Molecular Structure Analysis

The molecular structure of “8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide” is complex, as it is a heterocyclic compound. It contains multiple rings, including a naphthyridine ring and an ethanothieno ring.Chemical Reactions Analysis

The chemical reactions involving 1,5-naphthyridines are diverse. They can undergo reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and modifications of side chains .Physical And Chemical Properties Analysis

The molecular formula of “8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide” is C13H14N4OS, and its molecular weight is 274.34.Aplicaciones Científicas De Investigación

Propiedades de Químico Sensor

El compuesto "8-amino-3,4-dihidro-2H-1,4-etanotieno[2,3-b][1,5]naftiridina-7-carboxamida" está relacionado con las 5-amino-3,4-dihidro-2h-1,2,4-triazol-3-tionas, que han sido estudiadas por sus propiedades de químico sensor . Estos compuestos han mostrado actividad de químico sensor relativa a una serie de cationes .

Aplicaciones Médicas

Los derivados de 1,2,4-triazol, que son estructuralmente similares al compuesto en cuestión, han encontrado uso común en la medicina . Se han utilizado en el desarrollo de varios fármacos debido a sus diversas actividades biológicas .

Inhibidores de la Corrosión

Los derivados de 1,2,4-triazol también se han utilizado como inhibidores eficientes de la corrosión . Pueden prevenir o ralentizar el proceso de corrosión, lo que los hace útiles en industrias como el petróleo y el gas, el tratamiento de agua y la fabricación .

Catalizadores

Estos compuestos se han utilizado como catalizadores en diversas reacciones químicas . Los catalizadores son sustancias que aumentan la velocidad de una reacción química al reducir la barrera energética de la reacción .

Ligandos

Los derivados de 1,2,4-triazol se han utilizado como ligandos . Un ligando es un ion o molécula que se une a un átomo central para formar un complejo de coordinación .

Síntesis de Otros Compuestos

El compuesto "5-amino-7-tia-1,9-diazatetracyclo[9.2.2.0{2,10}.0{4,8}]pentadeca-2,4(8),5,9-tetraeno-6-carboxamida" está relacionado con las 5-amino-7-aril-7,8-dihidro- [1,2,4] triazolo [4,3-a]-pirimidina-6-carbonitrilos, que se han sintetizado en una reacción de una sola olla de 3-amino-1,2,4-triazol, malononitrilo y aldehídos aromáticos . Este método tiene ventajas como tiempos de reacción cortos, buenos rendimientos, alta selectividad y simplicidad operativa .

Mecanismo De Acción

The mechanism of action of 8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide is not fully understood. However, it is thought to act as an inhibitor of PDEs, which are involved in the regulation of intracellular cAMP and cGMP levels. 8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide has also been found to have anti-inflammatory and anti-oxidant effects, which may be due to its ability to inhibit the production of reactive oxygen species.

Biochemical and Physiological Effects

8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of reactive oxygen species, which can cause oxidative stress and damage to cells. 8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide has also been found to act as an inhibitor of PDEs, which can lead to an increase in cAMP and cGMP levels. This can lead to a variety of biochemical and physiological effects, such as an increase in cell proliferation and an increase in the production of various hormones and neurotransmitters.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide in laboratory experiments has a number of advantages and limitations. One advantage is that 8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide is relatively simple to synthesize and can be done in a laboratory setting. Another advantage is that 8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide has been found to have a variety of biochemical and physiological effects, which can be studied in laboratory experiments. However, there are also some limitations to the use of 8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide in laboratory experiments. For example, the exact mechanism of action of 8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide is not fully understood, which can make it difficult to interpret the results of experiments. Additionally, 8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide is a synthetic compound, which can make it difficult to ensure that the results of experiments are not affected by any impurities in the compound.

Direcciones Futuras

There are a number of potential future directions for 8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide research. One potential direction is to further explore the mechanism of action of 8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide and to identify additional biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential therapeutic applications of 8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide, such as its potential use in treating various diseases and conditions. Finally, further research could be done to identify potential impurities in 8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide and to develop methods for purifying the compound for use in laboratory experiments.

Métodos De Síntesis

The synthesis of 8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide begins with the reaction of 2-amino-1,4-dihydro-2H-thieno[2,3-b][1,5]naphthyridine-3-carboxylic acid with 7-chloro-5-nitro-2-thiophenecarboxylic acid in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction yields the desired 8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide product. The synthesis of 8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide is relatively simple and can be done in a laboratory setting.

Propiedades

IUPAC Name |

5-amino-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS/c14-9-7-5-8-10(6-1-3-17(8)4-2-6)16-13(7)19-11(9)12(15)18/h5-6H,1-4,14H2,(H2,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGSOFAMMHJFSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

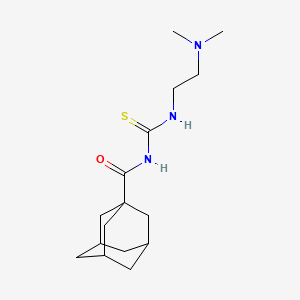

![3-Amino-4-(3,4-dimethoxyphenyl)-6-methyl-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2386317.png)

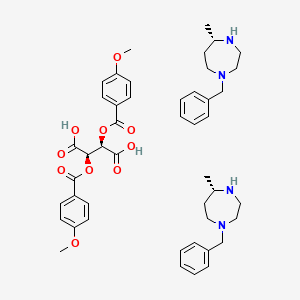

![Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-5-sulfinate](/img/structure/B2386324.png)

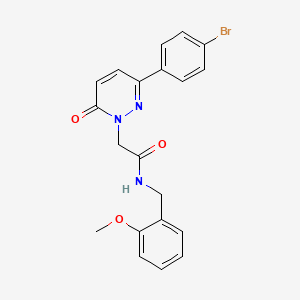

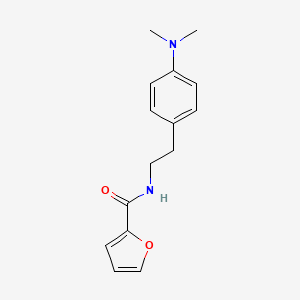

![(2-Furylmethyl)[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B2386331.png)

![10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2386333.png)

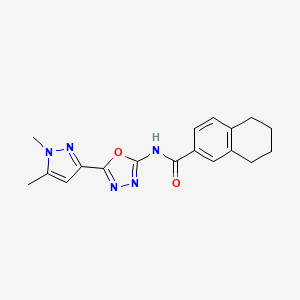

![N-(1-cyanocyclohexyl)-2-{[1-ethyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide](/img/structure/B2386338.png)

![2-Chloro-N-[[3-fluoro-1-(2-methylpropanoyl)azetidin-3-yl]methyl]propanamide](/img/structure/B2386339.png)